molecular formula C21H22FNO3S B2815543 (E)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one CAS No. 2035021-65-7

(E)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one

Cat. No. B2815543
CAS RN: 2035021-65-7
M. Wt: 387.47
InChI Key: SOLGBNVBPLCLAU-FOCLMDBBSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The fluorophenyl group could potentially be introduced using a nucleophilic aromatic substitution reaction . The thiazepane ring might be formed through a cyclization reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The double bond in the propenone group could potentially undergo addition reactions. The fluorine atom on the phenyl ring might make that carbon more susceptible to electrophilic aromatic substitution reactions .

Scientific Research Applications

Crystal Engineering

The compound’s crystalline form and crystal packing influence its physical properties. Researchers study its crystal structures, intermolecular interactions, and polymorphism. Understanding these aspects can guide the development of pharmaceutical formulations or functional materials.

These applications represent just a glimpse of the compound’s potential. As research continues, we may uncover additional uses and unlock its full capabilities in various scientific domains . If you have any specific questions or need further details, feel free to ask!

properties

IUPAC Name

(E)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3S/c1-16(15-17-7-3-2-4-8-17)21(24)23-12-11-20(27(25,26)14-13-23)18-9-5-6-10-19(18)22/h2-10,15,20H,11-14H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLGBNVBPLCLAU-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one

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